N-(3-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}propyl)propanamide
Description
N-(3-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}propyl)propanamide is a benzimidazole derivative with a propanamide side chain and a 2-fluorophenylmethyl substitution at the benzimidazole core.
Properties
IUPAC Name |
N-[3-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]propyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O/c1-2-20(25)22-13-7-12-19-23-17-10-5-6-11-18(17)24(19)14-15-8-3-4-9-16(15)21/h3-6,8-11H,2,7,12-14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWODMJMFVGKXDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}propyl)propanamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of Fluorophenyl Group: The 2-fluorophenyl group is introduced via a nucleophilic substitution reaction using a suitable fluorinated benzyl halide.
Attachment of Propyl Chain: The propyl chain is attached through an alkylation reaction, often using a propyl halide in the presence of a base.
Formation of Propanamide: The final step involves the formation of the propanamide group through an amidation reaction, typically using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-(3-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}propyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzimidazole ring and the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products .
Scientific Research Applications
N-(3-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}propyl)propanamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(3-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}propyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core allows it to bind to these targets, potentially inhibiting their activity or modulating their function . The fluorophenyl group may enhance its binding affinity and specificity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues in the Benzimidazole Class
Compound 8 (N-[3-(1-ethylbenzimidazol-2-yl)propyl]acetamide)
- Key Differences : Lacks the 2-fluorophenylmethyl group; instead, it has an ethyl substitution at the benzimidazole nitrogen. The acetamide group replaces propanamide.
- Implications : The absence of fluorine reduces electronegativity and may decrease metabolic stability. The shorter acetamide chain could alter solubility and binding interactions .
2-Methyl-N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)propanamide
- Key Differences: Features a 3-methylphenoxypropyl substituent and an isobutyramide group.
Analogues with Heterocyclic Variations
N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide
- Key Differences : Replaces the benzimidazole core with a piperidine ring.
- Implications : The piperidine structure modifies electronic properties and hydrogen-bonding capacity, likely shifting target specificity (e.g., opioid receptor interactions vs. benzimidazole-associated enzyme inhibition) .
3-[5-(4-Chlorophenyl)furan-2-yl]-N-(2-fluorophenyl)propanamide
Functional Group Variations
N-[3-(Benzimidazol-1-yl)propyl]-3-indol-1-yl-propanamide
- Key Differences : Contains an indole group instead of the fluorophenylmethyl substitution.
Biological Activity
N-(3-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}propyl)propanamide is a synthetic compound belonging to the benzimidazole class, which is recognized for its diverse biological activities. This article provides an overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a benzimidazole core, which is crucial for its biological activity. The general formula can be represented as:
This structure allows for interactions with various biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways:
- Enzyme Inhibition : The benzimidazole core can bind to the active sites of enzymes, inhibiting their function. This is particularly relevant in cancer therapy, where enzyme inhibition can disrupt cancer cell proliferation.
- Receptor Interaction : The compound may also interact with cellular receptors, influencing various signal transduction pathways that regulate cell growth and apoptosis.
Biological Activity Overview
The compound has been evaluated for several biological activities:
Case Studies and Research Findings
Several studies have explored the biological activity of benzimidazole derivatives closely related to this compound:
- Study on Anticancer Effects : A study conducted by Bouabdallah et al. demonstrated that similar benzimidazole derivatives exhibited significant cytotoxicity against Hep-2 and P815 cancer cell lines, with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
- Antimicrobial Evaluation : Another research highlighted the antimicrobial effects of related compounds against various pathogens, showing inhibition zones ranging from 18 mm to 24 mm against tested strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
